4-Isobutoxy-2,3-dimethylbenzaldehyde
Description
4-Isobutoxy-2,3-dimethylbenzaldehyde (IUPAC name: 4-(2-methylpropoxy)-2,3-dimethylbenzaldehyde) is a substituted benzaldehyde derivative characterized by an isobutoxy group (-OCH₂CH(CH₃)₂) at the para position and methyl groups at the ortho and meta positions. This compound is structurally tailored for applications in organic synthesis, pharmaceuticals, and materials science, where steric and electronic properties of substituents influence reactivity and binding affinity.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-15-13-6-5-12(7-14)10(3)11(13)4/h5-7,9H,8H2,1-4H3 |
InChI Key |
MJYIKXWXCGOIPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dimethylbenzaldehyde Core
The aldehyde moiety on the dimethyl-substituted benzene ring can be introduced via formylation of appropriately substituted benzene derivatives. A notable method involves the Grignard reaction starting from 4-bromo-o-xylene (which corresponds to 2,3-dimethylbromobenzene):
| Step | Description | Conditions |
|---|---|---|
| 1 | Formation of Grignard reagent by reacting 4-bromo-o-xylene with magnesium turnings | Solvent: tetrahydrofuran (THF); Temperature: 50-70°C; Initiator: iodine or methyl iodide |
| 2 | Formylation by reaction of Grignard reagent with N,N-dimethylformamide (DMF) | Temperature: below 0°C during addition, then stirred at room temperature for 1 hour |
| 3 | Acidic work-up with aqueous hydrochloric acid (HCl) to yield 3,4-dimethylbenzaldehyde | Separation of organic and aqueous layers, washing with sodium bicarbonate solution, solvent removal by distillation |
This method provides a reliable route to 3,4-dimethylbenzaldehyde, a close structural analog to 2,3-dimethylbenzaldehyde, which can be adapted for the target compound.
Introduction of the Isobutoxy Group via Alkylation
The isobutoxy substituent is typically introduced by alkylation of the hydroxyl group on a hydroxy-substituted dimethylbenzaldehyde or by direct etherification of the benzaldehyde derivative. The common approach uses isobutyl bromide as the alkylating agent in the presence of a base such as potassium carbonate (K2CO3):
| Reagents | Role | Conditions |
|---|---|---|
| 3,5-dimethylbenzaldehyde (or positional isomers) | Substrate | Organic solvent: dimethylformamide (DMF) |
| Isobutyl bromide | Alkylating agent | Elevated temperature (typically reflux or 80-120°C) |
| Potassium carbonate | Base to deprotonate hydroxyl group | Stoichiometric or slight excess |
The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the alkyl bromide, forming the isobutoxy ether linkage. The reaction mixture is then purified by distillation or recrystallization to obtain high purity 4-Isobutoxy-2,3-dimethylbenzaldehyde.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The Grignard reaction with 4-bromo-o-xylene is a well-established method for preparing dimethylbenzaldehydes with precise control over substitution patterns.
- Alkylation using isobutyl bromide in polar aprotic solvents like DMF is efficient for introducing the isobutoxy group, with potassium carbonate serving as a mild base to promote ether formation.
- Ionic liquid catalysis represents an innovative approach to aldehyde synthesis, offering advantages in catalyst recovery and reduced environmental impact, though application to this specific compound requires further experimental validation.
- Purification techniques such as distillation under reduced pressure and recrystallization are critical to achieving high purity of the final product.
- Reaction parameters such as temperature, solvent choice, and reagent ratios significantly influence yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Isobutoxy-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isobutoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-Isobutoxy-2,3-dimethylbenzoic acid.
Reduction: 4-Isobutoxy-2,3-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Isobutoxy-2,3-dimethylbenzaldehyde is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-2,3-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The isobutoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the para position significantly impacts solubility, stability, and reactivity. Below is a comparative analysis:
Key Observations :
- Electronic Effects : The electron-donating methoxy and isobutoxy groups stabilize the benzaldehyde via resonance, whereas the electron-withdrawing fluoro group enhances electrophilicity at the aldehyde carbon .
- Solubility : The hydroxy derivative is expected to exhibit higher water solubility due to hydrogen bonding, whereas isobutoxy and methoxy analogs are more lipophilic .
Q & A
Q. What analytical challenges arise in distinguishing structural isomers (e.g., 2,3-dimethyl vs. 2,5-dimethyl substitution)?
- Methodological Answer :
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) to resolve isomers, referencing methods for 4-methoxy-2,3-dimethylbenzaldehyde .
- Mass spectrometry fragmentation : Compare unique fragmentation patterns (e.g., m/z 164.20 for C₁₀H₁₂O₂ isomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
